molecular formula C20H15Cl2FO3 B11156723 2-chloro-3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11156723
M. Wt: 393.2 g/mol
InChI Key: FRKIGDHQGQGMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-chloro-6-fluoro-3-methoxyphenol with appropriate reagents to introduce the chromen ring structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, coatings, and other industrial products .

Mechanism of Action

The mechanism of action of 2-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
  • 2-Chloro-6-fluoro-3-methoxyphenol
  • 2-Chloro-3-(trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, 2-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one stands out due to its unique chromen ring structure and the specific arrangement of chloro and fluoro substituents.

Properties

Molecular Formula

C20H15Cl2FO3

Molecular Weight

393.2 g/mol

IUPAC Name

2-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C20H15Cl2FO3/c21-15-6-3-7-17(23)14(15)10-25-19-9-18-13(8-16(19)22)11-4-1-2-5-12(11)20(24)26-18/h3,6-9H,1-2,4-5,10H2

InChI Key

FRKIGDHQGQGMBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=C(C=CC=C4Cl)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.